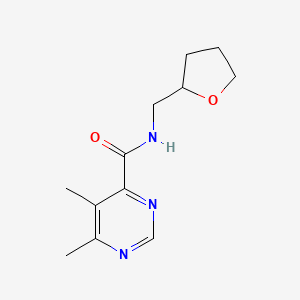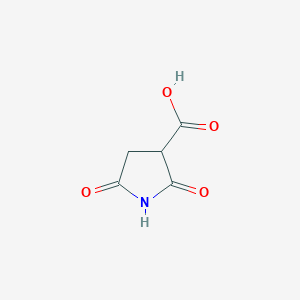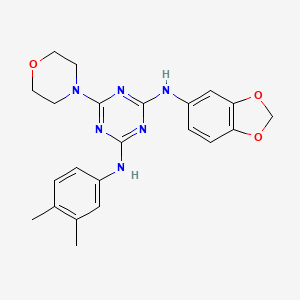
N-(1,3-benzodioxol-5-yl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-N'-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One area of research focuses on compounds designed to antagonize the neurokinin-1 (NK1) receptor, which plays a role in emesis (vomiting) and depression. For example, studies have developed orally active, water-soluble NK1 receptor antagonists that show efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. These compounds are characterized by their high affinity, long duration of action, and significant solubility in water, making them suitable for both intravenous and oral clinical administration (Harrison et al., 2001).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, which share a core structural motif with the compound , has demonstrated that these compounds can possess significant antimicrobial activities. The design and synthesis of novel 1,2,4-triazole derivatives have led to the discovery of compounds with good to moderate activities against various microorganisms, suggesting their potential utility in addressing microbial resistance (Bektaş et al., 2007).
Enzyme Inhibition
Compounds incorporating 1,3,5-triazine moieties have been investigated for their potential as enzyme inhibitors. A study on benzenesulfonamides incorporating 1,3,5-triazine structures and substituted with various amines, including morpholine, explored their effectiveness as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's. The study found that these compounds showed moderate activity against these enzymes, suggesting their potential therapeutic applications (Lolak et al., 2020).
Chemical Modification and Synthesis Techniques
The field of chemical synthesis often explores the modification of triazine derivatives for various applications, including the development of new pharmaceuticals and materials. For example, research into the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones has yielded insights into the potential reactivity and applications of these compounds in creating novel chemical entities (Collins et al., 2000).
Propiedades
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-14-3-4-16(11-15(14)2)23-20-25-21(27-22(26-20)28-7-9-29-10-8-28)24-17-5-6-18-19(12-17)31-13-30-18/h3-6,11-12H,7-10,13H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIJUXAOMMWACK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC5=C(C=C4)OCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
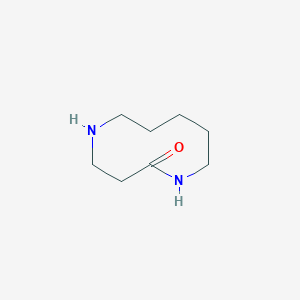

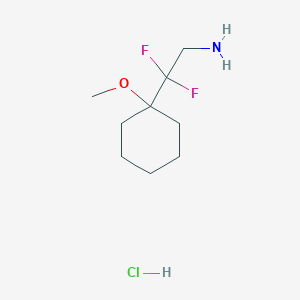
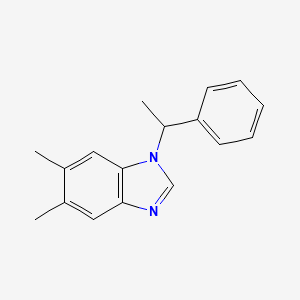

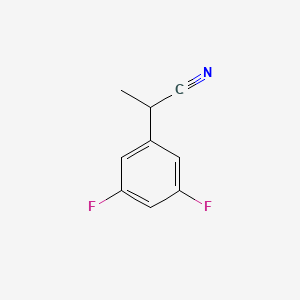

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)
![2-(Cyclohexanecarboxamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2410350.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)
